Ste-mek1(13)
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Overview
Description
Ste-mek1(13) is a cell-permeable inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). It impedes the phosphorylation of ERK1/2, which is a crucial step in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to study the role of ERK1/2 in various cellular processes, including proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ste-mek1(13) can be synthesized through a series of peptide coupling reactions. The compound is typically prepared by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The synthesis involves the use of standard peptide synthesis techniques, including the coupling of amino acids and the use of protecting groups to ensure the correct sequence and structure of the peptide.
Industrial Production Methods
Industrial production of Ste-mek1(13) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Ste-mek1(13) primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of ERK1/2, thereby blocking the downstream signaling pathways .
Common Reagents and Conditions
The compound is often used in combination with other inhibitors and reagents to study its effects on various signaling pathways. For instance, it is used alongside inhibitors of protein kinase C, protein kinase B, and other MAPK pathway components to dissect the specific role of ERK1/2 in cellular processes .
Major Products Formed
The primary product formed from the reaction of Ste-mek1(13) with ERK1/2 is the non-phosphorylated form of ERK1/2. This inhibition leads to the suppression of downstream signaling events, which can be measured using various biochemical assays .
Scientific Research Applications
Ste-mek1(13) has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and interactions of ERK1/2 inhibitors.
Industry: Ste-mek1(13) is utilized in the development of new drugs targeting the MAPK pathway.
Mechanism of Action
Ste-mek1(13) exerts its effects by inhibiting the phosphorylation of ERK1/2. This inhibition occurs through the binding of Ste-mek1(13) to the active site of ERK1/2, preventing the transfer of phosphate groups from adenosine triphosphate (ATP) to the target proteins . The inhibition of ERK1/2 phosphorylation disrupts the MAPK signaling pathway, leading to altered cellular responses such as reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Selumetinib: A selective MEK1 inhibitor used in the treatment of solid tumors.
Trametinib: Another MEK1/2 inhibitor approved for the treatment of melanoma.
Cobimetinib: A potent and selective allosteric inhibitor of MEK1/2.
Uniqueness
Ste-mek1(13) is unique in its ability to specifically inhibit ERK1/2 phosphorylation without affecting other kinases in the MAPK pathway. This specificity makes it a valuable tool for studying the precise role of ERK1/2 in various cellular processes .
Properties
Molecular Formula |
C86H153N19O17S |
---|---|
Molecular Weight |
1757.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-methylsulfanyl-2-(octadecanoylamino)butanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C86H153N19O17S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-41-71(109)93-62(44-52-123-7)84(120)103-49-31-38-66(103)79(115)95-59(35-25-28-46-88)75(111)94-58(34-24-27-45-87)76(112)97-61(36-26-29-47-89)83(119)104-50-32-39-67(104)81(117)101-73(57(6)106)86(122)105-51-33-40-68(105)80(116)100-72(56(5)9-2)82(118)96-60(42-43-69(90)107)77(113)98-63(53-55(3)4)78(114)99-64(54-70(91)108)85(121)102-48-30-37-65(102)74(92)110/h55-68,72-73,106H,8-54,87-89H2,1-7H3,(H2,90,107)(H2,91,108)(H2,92,110)(H,93,109)(H,94,111)(H,95,115)(H,96,118)(H,97,112)(H,98,113)(H,99,114)(H,100,116)(H,101,117)/t56-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-/m0/s1 |
InChI Key |
JTGVJZGFSQPZSN-ANGLJYEKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
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